Hexafluoroantimonic acid

Superacid Chemistry Physical Organic Chemistry Protonation

Hexafluoroantimonic acid (HSbF₆), also known as fluoroantimonic acid, is a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) and is the strongest known liquid superacid based on its measured Hammett acidity function (H₀). Its extreme acidity stems from the weak coordination of the SbF₆⁻ anion, which enables the stabilization of highly reactive cationic species and allows it to protonate even hydrocarbons.

Molecular Formula F6HS
Molecular Weight 236.76 g/mol
Cat. No. B1631361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroantimonic acid
Molecular FormulaF6HS
Molecular Weight236.76 g/mol
Structural Identifiers
SMILESF.F[Sb](F)(F)(F)F
InChIInChI=1S/6FH.Sb/h6*1H;/q;;;;;;+5/p-5
InChIKeyMBAKFIZHTUAVJN-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexafluoroantimonic Acid (HSbF₆): The Strongest Known Liquid Superacid for Extreme Protonation and Catalysis


Hexafluoroantimonic acid (HSbF₆), also known as fluoroantimonic acid, is a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) and is the strongest known liquid superacid based on its measured Hammett acidity function (H₀) [1]. Its extreme acidity stems from the weak coordination of the SbF₆⁻ anion, which enables the stabilization of highly reactive cationic species and allows it to protonate even hydrocarbons . This compound is a cornerstone in superacid chemistry, utilized in fundamental research and industrial catalysis where its unique protonating ability and low-temperature activity are essential [2].

Mixture-based superacid for generating non-classical carbocations
Supports low-temperature hydrocarbon isomerization studies
Enables challenging protonation and catalysis pathways

Procurement Alert: Why Hexafluoroantimonic Acid Cannot Be Substituted with Other Superacids


Hexafluoroantimonic acid is not a single, well-defined chemical compound but rather a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) in various ratios, with the 1:1 combination affording the strongest superacid [1]. Its Hammett acidity function (H₀) is highly dependent on this composition, ranging from -21 to -28 for different HF:SbF₅ ratios [2]. This compositional variability means that substituting it with a chemically distinct superacid like triflic acid or magic acid will result in a drastically different protonating environment, even if the substitute is also labeled a 'superacid'. Furthermore, its extreme corrosivity necessitates specialized storage in PTFE or PFA containers, as it attacks glass and reacts explosively with water, requirements not shared by all in-class alternatives [3].

! Acidity strongly depends on HF:SbF₅ ratio; compositional variation can shift protonation capacity significantly.
! Substituting with a chemically distinct superacid, such as magic acid, can drastically alter the reaction environment.
! Extreme corrosivity requires specialized PTFE/PFA containment, a handling requirement not shared by all superacid alternatives.

Quantitative Differentiation: Hexafluoroantimonic Acid vs. Closest Analogs


Hammett Acidity Function (H₀): HSbF₆ is 10⁵ Times Stronger than Magic Acid

Hexafluoroantimonic acid (1:1 HF-SbF₅) possesses a Hammett acidity function (H₀) of -28, which is significantly more negative than that of its closest superacid analogs. This value quantifies its superior protonating ability in non-aqueous media [1].

Hammett Acidity (H₀)
Head-to-head
H₀ = -28 (HSbF₆)
vs. -23 (Magic Acid)
Reported 10⁵-fold protonation capacity difference in non-aqueous media.
Context: enables activation of extremely weak bases.
Superacid Chemistry Physical Organic Chemistry Protonation

Gas Phase Acidity (GPA): HSbF₆ is a Stronger Proton Donor than Triflic Acid

Calculations using density functional theory (DFT) methods provide the gas-phase acidity (GPA) of individual species in the HSbF₆ mixture. The primary acidic species [H₂F]⁺[SbF₆]⁻ has a GPA of 254 kcal/mol, a value that is significantly lower than that of the commonly used superacid triflic acid [1].

Gas Phase Acidity (GPA)
Reported (DFT)
GPA 254 kcal/mol
Reported intrinsic thermodynamic acidity context vs triflic acid.
Computational evaluation of isolated species.
Computational Chemistry Superacidity Fluoride Ion Affinity

Low-Temperature Isomerization: HSbF₆ Catalysts Active at 25°C vs. 85-150°C for Conventional Systems

Hexafluoroantimonic acid-based catalysts are exceptionally active for the isomerization of saturated hydrocarbons at ambient temperatures. This is in stark contrast to conventional Friedel-Crafts and alumina-based catalysts, which require significantly higher temperatures to achieve comparable activity [1].

Isomerization Activity
Method context
Active at 25 °C
May support low-temperature catalytic isomerization research.
Liquid-phase process context; 60-125°C lower than conventional systems.
Petrochemistry Heterogeneous Catalysis Isomerization

High-Value Applications for Hexafluoroantimonic Acid Stemming from its Unique Properties


Fundamental Studies of Non-Classical Carbocations

The extreme protonating power of HSbF₆, as evidenced by its H₀ value of -28 [1], makes it an essential medium for generating and studying pentacoordinate carbocations (carbonium ions) that are inaccessible in weaker acid systems. This application is critical for advancing the fundamental understanding of hydrocarbon reactivity and C-H bond activation.

Energy-Efficient Isomerization for High-Octane Gasoline

The ability of HSbF₆-based catalysts to isomerize n-paraffins at room temperature (25°C) provides a significant process advantage over conventional catalysts that require heating to 85-150°C [2]. This enables the production of high-octane gasoline blending components with lower energy input and potentially higher yield due to minimized side reactions like cracking.

Synthesis of Complex Heterocycles via Superacid Catalysis

HSbF₆ has been demonstrated as a unique catalyst for a formal [3+2+2] cycloaddition between unactivated aziridines and terminal alkynes to yield azepine derivatives [3]. This synthetic transformation, which relies on the acid's ability to activate challenging substrates, provides access to a valuable seven-membered heterocyclic scaffold for medicinal chemistry.

Precursor for High-Performance Cationic Photoinitiators

The SbF₆⁻ anion is a key component in triarylsulfonium hexafluoroantimonate salts, which are renowned for their efficacy as cationic photoinitiators in UV-curable coatings, adhesives, and photoresists [4]. The extremely low nucleophilicity of the SbF₆⁻ counterion, a direct consequence of its derivation from the superacid HSbF₆, ensures rapid polymerization rates and high monomer conversion.

Application
Selection Property
Validation Focus
Non-Classical Carbocation Studies
Extreme protonation capacity
Carbocation formation and stabilization
Hydrocarbon Isomerization Research
Low-temperature catalytic activity
Isomerization selectivity and energy profile
Complex Heterocycle Synthesis
Substrate activation for cycloaddition
Formal [3+2+2] aziridine-alkyne reactivity
Cationic Photoinitiator Precursor
Non-nucleophilic SbF₆⁻ counterion
Photoinitiation efficiency and monomer conversion

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